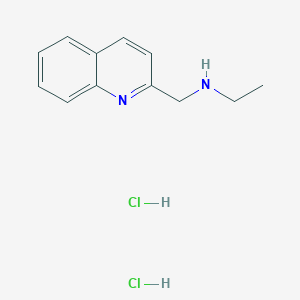

Ethyl(quinolin-2-ylmethyl)amine dihydrochloride

Description

BenchChem offers high-quality Ethyl(quinolin-2-ylmethyl)amine dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl(quinolin-2-ylmethyl)amine dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(quinolin-2-ylmethyl)ethanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2.2ClH/c1-2-13-9-11-8-7-10-5-3-4-6-12(10)14-11;;/h3-8,13H,2,9H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVRQHGBEECYHHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC1=NC2=CC=CC=C2C=C1.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unlocking the Potential of Ethyl[(quinolin-2-yl)methyl]amine (CAS 680591-03-1): A Technical Guide for Drug Discovery and Chemical Biology

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl[(quinolin-2-yl)methyl]amine, registered under CAS number 680591-03-1, is a member of the quinoline family—a privileged heterocyclic scaffold in medicinal chemistry. While specific research on this particular molecule is nascent, its structural motifs suggest a high potential for diverse biological activities, mirroring the broader class of quinoline derivatives. This technical guide provides a comprehensive framework for exploring the research applications of ethyl[(quinolin-2-yl)methyl]amine. It synthesizes established knowledge of quinoline chemistry and biology to propose potential mechanisms of action, detailed experimental protocols for screening, and a forward-looking perspective on its application in drug discovery and as a chemical probe.

Introduction: The Quinoline Scaffold as a Cornerstone of Medicinal Chemistry

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone of numerous natural products and synthetic pharmaceuticals.[1][2] Its versatile structure allows for a wide range of chemical modifications, leading to compounds with a vast spectrum of pharmacological activities.[2][3] Marketed drugs containing the quinoline core, such as the antimalarial chloroquine and the antibacterial moxifloxacin, underscore the therapeutic significance of this chemical class.[2] Quinoline derivatives have demonstrated efficacy as anticancer, antimalarial, antimicrobial, anti-inflammatory, and antiviral agents.[1][2][4] The specific compound, ethyl[(quinolin-2-yl)methyl]amine, possesses key structural features—a quinoline nucleus and a flexible ethylamine side chain—that make it a compelling candidate for investigation in various therapeutic areas.

Synthesis and Characterization

The synthesis of ethyl[(quinolin-2-yl)methyl]amine and its analogs can be approached through established methodologies for quinoline functionalization. A common strategy involves the reductive amination of a quinoline-2-carboxaldehyde precursor.

Proposed Synthetic Workflow

Sources

- 1. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]

- 2. biointerfaceresearch.com [biointerfaceresearch.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

The Ascendant Scaffold: A Technical Guide to the Biological Activities of Quinolin-2-ylmethylamine Derivatives in Medicinal Chemistry

Introduction: The Quinoline Core and the Rise of the 2-Ylmethylamine Moiety

The quinoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of clinically significant drugs.[1][2] Its rigid and planar structure, coupled with its ability to engage in a variety of non-covalent interactions, makes it a privileged pharmacophore. Among the diverse array of quinoline derivatives, the quinolin-2-ylmethylamine moiety has emerged as a particularly promising platform for the development of novel therapeutic agents. This in-depth guide explores the synthesis, multifaceted biological activities, and structure-activity relationships of quinolin-2-ylmethylamine derivatives, providing a technical resource for researchers and drug development professionals.

The strategic placement of a methylamine group at the 2-position of the quinoline ring introduces a basic nitrogen atom and a flexible linker, which can be readily modified to fine-tune the molecule's physicochemical properties and biological target interactions. This guide will delve into the significant anticancer, antimicrobial, and neuroprotective potential of this versatile scaffold, supported by detailed experimental protocols and mechanistic insights.

Synthetic Strategies: Forging the Quinolin-2-ylmethylamine Core

The synthesis of quinolin-2-ylmethylamine derivatives is primarily achieved through a few key synthetic routes, with reductive amination of quinoline-2-carbaldehyde being a cornerstone methodology.[3] This approach offers a versatile and efficient means to introduce a wide range of amines at the 2-methyl position.

Core Synthesis via Reductive Amination: A Step-by-Step Protocol

This protocol outlines a general and robust method for the synthesis of N-substituted quinolin-2-ylmethylamine derivatives.

Experimental Protocol: Synthesis of N-Benzyl-1-(quinolin-2-yl)methanamine

-

Reaction Setup: In a round-bottom flask, dissolve quinoline-2-carbaldehyde (1.0 eq.) in a suitable solvent such as methanol or dichloromethane.

-

Imine Formation: Add the primary amine (e.g., benzylamine, 1.1 eq.) to the solution. The reaction can be stirred at room temperature for 1-2 hours to facilitate the formation of the corresponding imine intermediate. The progress of this step can be monitored by Thin Layer Chromatography (TLC).

-

Reduction: Once imine formation is complete, add a reducing agent. Sodium borohydride (NaBH₄, 1.5 eq.) is a commonly used and effective choice. The reaction mixture is then stirred at room temperature for an additional 2-4 hours.

-

Workup: After the reaction is complete (as indicated by TLC), quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to afford the desired N-substituted quinolin-2-ylmethylamine.[3]

Causality Behind Experimental Choices:

-

Solvent Selection: Methanol and dichloromethane are chosen for their ability to dissolve the reactants and for their compatibility with the reducing agent.

-

Stoichiometry: A slight excess of the amine is used to drive the imine formation to completion. An excess of the reducing agent ensures the complete reduction of the imine.

-

Reaction Monitoring: TLC is a critical tool to ensure each step of the reaction proceeds to completion before moving to the next, preventing the formation of unwanted byproducts.

Diagram of the Synthetic Workflow:

Caption: General synthetic workflow for N-substituted quinolin-2-ylmethylamine derivatives.

Anticancer Activity: A Multi-pronged Attack on Malignancy

Quinoline derivatives have long been investigated for their anticancer properties, and the quinolin-2-ylmethylamine scaffold is no exception.[4] These compounds exert their cytotoxic effects through various mechanisms, primarily by targeting fundamental cellular processes such as DNA replication and cell division.

Mechanism of Action: DNA Intercalation and Topoisomerase Inhibition

A significant body of evidence suggests that many quinoline-based compounds function as DNA intercalating agents.[5][6] The planar aromatic quinoline ring can insert itself between the base pairs of the DNA double helix, leading to a distortion of the DNA structure. This intercalation can interfere with DNA replication and transcription, ultimately triggering apoptosis.

Furthermore, some quinolin-2-ylmethylamine derivatives have been identified as inhibitors of topoisomerases.[7][8][9] These essential enzymes are responsible for managing DNA topology during replication and transcription. By inhibiting topoisomerases I or II, these compounds can lead to the accumulation of DNA strand breaks, which are highly cytotoxic to rapidly dividing cancer cells.

Signaling Pathway of Topoisomerase Inhibition:

Caption: Mechanism of anticancer action via topoisomerase inhibition.

Evaluation of Anticancer Activity: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the cytotoxic potential of compounds against cancer cell lines.

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the quinolin-2-ylmethylamine derivatives for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the resulting purple solution at a wavelength of approximately 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, can then be determined by plotting the percentage of viability against the compound concentration.

| Compound Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinoline | Various | Varies | [3] |

| Quinoline-based Top1 inhibitor | Human Breast Adenocarcinoma | 0.029 ± 0.04 | [2] |

| Indeno[1,2-c]quinoline derivative | HeLa, A549 | ~Lead Compound | [7] |

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The quinoline core is a well-established pharmacophore in antimicrobial drug discovery, with the fluoroquinolone antibiotics being a prime example. Quinolin-2-ylmethylamine derivatives have also demonstrated promising activity against a range of bacterial and fungal pathogens.[10][11][12]

Mechanism of Action: Targeting Essential Bacterial Processes

The antibacterial activity of these compounds is often attributed to their ability to interfere with essential bacterial enzymes and processes. While the precise mechanisms for all derivatives are not fully elucidated, potential targets include DNA gyrase and topoisomerase IV, similar to the fluoroquinolones. Inhibition of these enzymes disrupts DNA replication and repair, leading to bacterial cell death.

Evaluation of Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard technique for determining MIC values.

Experimental Protocol: Broth Microdilution MIC Assay

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium.

-

Serial Dilution: Prepare a series of two-fold dilutions of the quinolin-2-ylmethylamine derivative in a 96-well microtiter plate containing the broth medium.

-

Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

| Compound Derivative | Microorganism | MIC (µg/mL) | Reference |

| 2-amino-N'-((2-chloroquinolin-3-yl)methylene)acetohydrazide | P. aeruginosa | Good Potency | [10] |

| 2-amino-N'-((2-chloroquinolin-3-yl)methylene)acetohydrazide | E. coli | Good Activity | [10] |

| Quinoline-sulfonamide cadmium (II) | S. aureus | 0.1904 | [12] |

| Quinoline-sulfonamide cadmium (II) | E. coli | 6.09 | [12] |

Neuroprotective Effects: A Glimmer of Hope for Neurodegenerative Diseases

Recent research has highlighted the potential of quinoline derivatives as neuroprotective agents, offering a promising avenue for the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease.[1][12] The multifaceted nature of these compounds allows them to target several pathological pathways implicated in these complex diseases.

Mechanism of Action: A Multi-Target Approach

The neuroprotective effects of quinolin-2-ylmethylamine derivatives are thought to arise from a combination of activities, including:

-

Antioxidant Properties: Oxidative stress is a key contributor to neuronal damage in neurodegenerative diseases. Some quinoline derivatives can scavenge reactive oxygen species (ROS) and reduce oxidative damage.[13]

-

Cholinesterase Inhibition: In Alzheimer's disease, the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) can increase the levels of the neurotransmitter acetylcholine, leading to cognitive benefits.[9]

-

Modulation of Neuroinflammation: Chronic neuroinflammation plays a crucial role in the progression of neurodegenerative diseases. Certain quinoline derivatives have been shown to possess anti-inflammatory properties.

Workflow for Assessing Neuroprotective Activity:

Caption: Experimental workflow for evaluating the neuroprotective effects of quinolin-2-ylmethylamine derivatives.

Evaluation of Neuroprotective Activity: In Vitro Models

In vitro cell culture models are invaluable for the initial screening and mechanistic evaluation of potential neuroprotective compounds.

Experimental Protocol: Neuroprotection Assay in SH-SY5Y Cells

-

Cell Culture: Culture human neuroblastoma SH-SY5Y cells in appropriate media.

-

Induction of Neuronal Damage: Induce oxidative stress and neuronal damage by exposing the cells to a neurotoxin such as hydrogen peroxide (H₂O₂) or rotenone.

-

Compound Treatment: Co-treat the cells with the neurotoxin and various concentrations of the quinolin-2-ylmethylamine derivatives.

-

Assessment of Cell Viability: After a defined incubation period, assess cell viability using the MTT assay as described previously. An increase in cell viability in the presence of the compound indicates a neuroprotective effect.

-

Measurement of Reactive Oxygen Species (ROS): To confirm the antioxidant mechanism, intracellular ROS levels can be measured using fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCFH-DA).

Structure-Activity Relationships (SAR): Guiding Rational Drug Design

Understanding the structure-activity relationships (SAR) of quinolin-2-ylmethylamine derivatives is crucial for the rational design of more potent and selective drug candidates. Key structural features that influence biological activity include:

-

Substituents on the Quinoline Ring: The nature and position of substituents on the quinoline ring can significantly impact lipophilicity, electronic properties, and steric interactions with the biological target. For instance, electron-withdrawing or electron-donating groups can modulate the DNA intercalating ability.

-

The Amine Moiety: The nature of the amine at the 2-methyl position is a critical determinant of activity. The basicity of the nitrogen and the steric bulk of the substituents can influence target binding and pharmacokinetic properties.

-

The Linker: The methylene linker between the quinoline ring and the amine provides flexibility. Modifications to this linker, such as increasing its length or introducing rigidity, can alter the compound's conformational preferences and its fit within a binding pocket.

Conclusion and Future Perspectives

Quinolin-2-ylmethylamine derivatives represent a highly versatile and promising scaffold in medicinal chemistry. Their demonstrated efficacy across a spectrum of biological activities, including anticancer, antimicrobial, and neuroprotective effects, underscores their potential for the development of novel therapeutics. The synthetic accessibility of this scaffold allows for extensive structural modifications, enabling the fine-tuning of their pharmacological profiles.

Future research in this area should focus on several key aspects:

-

Elucidation of Novel Mechanisms of Action: While DNA intercalation and topoisomerase inhibition are established mechanisms, further studies are needed to identify other potential biological targets.

-

Optimization of Pharmacokinetic Properties: Efforts to improve the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds will be crucial for their translation into clinical candidates.

-

Exploration of Combination Therapies: Investigating the synergistic effects of quinolin-2-ylmethylamine derivatives with existing drugs could lead to more effective treatment regimens.

-

Development of Targeted Drug Delivery Systems: Encapsulating these compounds in targeted delivery systems could enhance their efficacy and reduce off-target toxicity.

The continued exploration of the rich chemical space of quinolin-2-ylmethylamine derivatives holds immense promise for addressing unmet medical needs and advancing the field of drug discovery.

References

-

Enantioselective Access to Chiral Vicinal Diamines via Rhodium-Catalyzed Consecutive Reductive Amination/Asymmetric Transfer Hydrogenation of Quinoline-2-carbaldehydes with Anilines. ACS Publications. [Link]

-

Synthesis, antimicrobial, antioxidant, and ADMET studies of quinoline derivatives. Bioorganic & Medicinal Chemistry Letters. [Link]

-

Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2. PMC. [Link]

-

Discovery and Mechanistic Study of Tailor-Made Quinoline Derivatives as Topoisomerase 1 Poison with Potent Anticancer Activity. ResearchGate. [Link]

-

A Review on the Synthesis and Anti-cancer Activity of 2-substituted Quinolines. PubMed. [Link]

-

Discovery of indeno[1, 2 - c] quinoline derivatives as dual topoisomerases I/II inhibitors. PubMed. [Link]

-

Synthetic and medicinal perspective of quinolines as antiviral agents. PMC. [Link]

-

Synthesis of some novel 2-(imidazolyl)quinoline derivatives as DNA intercalating agents, evaluation of their cytotoxicity, interaction with calf thymus DNA (ctDNA) via spectroscopic studies, drug-likeness, ADMET prediction, docking and MD simulation. ScienceDirect. [Link]

-

Synthesis and identification of quinoline derivatives as topoisomerase I inhibitors with potent antipsoriasis activity in an animal model. PubMed. [Link]

-

Chemistry of 2-Aminoquinolines: Synthesis, Reactivity, and Biological Activities. Bentham Science. [Link]

-

Synthesis and antiviral activity of a series of novel quinoline derivatives as anti-RSV or anti-IAV agents. PubMed. [Link]

-

Comprehensive review on current developments of quinoline-based anticancer agents. Journal of Saudi Chemical Society. [Link]

-

Synthesis and antiviral activity of several quinoline derivatives. ResearchGate. [Link]

-

SAR studies of quinoline and derivatives as potential treatments for Alzheimer's disease. ScienceDirect. [Link]

-

Structure-activity relationship of quinoline derivatives as potent and selective alpha(2C)-adrenoceptor antagonists. ChEMBL. [Link]

-

Quinoline-based compounds can inhibit diverse enzymes that act on DNA. PMC. [Link]

-

Antibacterial Properties of Quinoline Derivatives: A Mini- Review. Biointerface Research in Applied Chemistry. [Link]

-

Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry. [Link]

-

Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A. [Link]

-

(PDF) Effects of quinoline-based compounds on neuronal cells. ResearchGate. [Link]

-

New Route Synthesis of Some Quinolin-2-one Derivatives. Chemical Papers. [Link]

-

Synthesis of 3-(quinolin-2-yl)- and 3,6-bis(quinolin-2-yl)-9H-carbazoles. ResearchGate. [Link]

-

(PDF) Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. ResearchGate. [Link]

-

Structure-activity relationship of quinoline derivatives as potent and selective alpha(2C)-adrenoceptor antagonists. PubMed. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. prepchem.com [prepchem.com]

- 5. Redirecting [linkinghub.elsevier.com]

- 6. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 7. Discovery of indeno[1, 2 - c] quinoline derivatives as dual topoisomerases I/II inhibitors: part 3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and identification of quinoline derivatives as topoisomerase I inhibitors with potent antipsoriasis activity in an animal model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. US5459272A - Quinoline-2-(carboxaldehyde) reagents for detection of primary amines - Google Patents [patents.google.com]

- 11. Quinoline-based compounds can inhibit diverse enzymes that act on DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

Literature review of ethyl(quinolin-2-ylmethyl)amine synthesis pathways

Executive Summary

Ethyl(quinolin-2-ylmethyl)amine (also known as

This technical guide evaluates three distinct synthesis pathways, prioritizing operational efficiency, atom economy, and impurity profile control. The Reductive Amination route is identified as the optimal approach for laboratory to pilot-scale synthesis due to its mild conditions and selectivity. The Nucleophilic Substitution and Amide Reduction routes are presented as robust alternatives for specific substrate requirements.

Retrosynthetic Analysis

The strategic disconnection of the target molecule reveals three primary precursors. The choice of pathway depends largely on the availability of starting materials (aldehyde vs. carboxylic acid vs. halomethyl derivative) and the tolerance of the substrate to reducing conditions.

Figure 1: Retrosynthetic analysis showing the three primary disconnections.

Pathway A: Reductive Amination (Preferred Route)

This pathway is the industry standard for synthesizing secondary amines from aldehydes. It offers the highest chemoselectivity and avoids the over-alkylation issues common in direct alkylation.

Mechanistic Insight

The reaction proceeds via the formation of a hemiaminal, followed by dehydration to an imine (Schiff base). The imine is then selectively reduced to the amine.

-

Critical Control Point: The choice of reducing agent determines whether the reaction can be performed "one-pot" or sequentially. Sodium triacetoxyborohydride (STAB) is preferred for one-pot protocols because it reduces imines faster than aldehydes, preventing side reactions.

Experimental Protocol (Sequential Method)

-

Reagents: Quinoline-2-carbaldehyde (1.0 eq), Ethylamine (2.0 M in THF, 1.2 eq), Sodium Borohydride (NaBH

, 1.5 eq), Methanol (MeOH). -

Conditions: 0°C to Room Temperature (RT), Inert Atmosphere (

).

Step-by-Step Workflow:

-

Imine Formation: Dissolve quinoline-2-carbaldehyde in anhydrous MeOH. Add ethylamine solution dropwise at 0°C. Stir at RT for 2–4 hours. Monitor by TLC or LCMS for the disappearance of the aldehyde.

-

Expert Note: If conversion is sluggish, add activated 4Å molecular sieves to drive the equilibrium by removing water.

-

-

Reduction: Cool the mixture to 0°C. Add NaBH

portion-wise (exothermic). Stir for 1 hour, allowing the mixture to warm to RT. -

Workup: Quench with saturated NH

Cl solution. Evaporate MeOH. Extract the aqueous layer with Dichloromethane (DCM). Wash organic layer with brine, dry over Na -

Purification: If necessary, purify via flash column chromatography (DCM/MeOH/NH

OH).

Pathway Visualization

Figure 2: Sequential reductive amination workflow.

Pathway B: Nucleophilic Substitution (Classical Route)

This route utilizes 2-(chloromethyl)quinoline.[1][2] While direct, it suffers from a high risk of over-alkylation (formation of the tertiary amine) if the stoichiometry is not strictly controlled.

Mechanistic Insight

This is a standard S

-

Risk Factor: The product (secondary amine) is often more nucleophilic than the starting primary amine, leading to competition for the alkyl halide.

Experimental Protocol

-

Reagents: 2-(Chloromethyl)quinoline hydrochloride (1.0 eq), Ethylamine (70% aq or 2M THF, 5.0–10.0 eq ), K

CO -

Conditions: 60°C, Sealed Tube (if using volatile amine).

Step-by-Step Workflow:

-

Free Basing: If starting with the hydrochloride salt of the quinoline, suspend it in MeCN with K

CO -

Addition: Add the free base solution slowly to a stirred solution of excess ethylamine.

-

Expert Note: The "Inverse Addition" technique (adding halide to amine) maintains a high local concentration of amine, statistically favoring mono-alkylation.

-

-

Reaction: Heat to 60°C for 4–6 hours.

-

Workup: Remove solvent and excess ethylamine under reduced pressure. Partition residue between water and Ethyl Acetate.[3]

-

Purification: Acid-base extraction is highly effective here to separate non-basic impurities.

Pathway C: Amide Reduction (Robust Route)

When the aldehyde is unstable or expensive, or if the starting material is quinoline-2-carboxylic acid (quinaldic acid), this 3-step sequence is highly reliable.

Mechanistic Insight

The carboxylic acid is activated to an acid chloride, converted to a secondary amide, and then reduced using a strong hydride donor (LiAlH

Experimental Protocol

-

Step 1 (Activation): Reflux Quinoline-2-carboxylic acid in Thionyl Chloride (SOCl

) for 2 hours. Evaporate excess SOCl -

Step 2 (Amidation): Dissolve acid chloride in DCM. Add Ethylamine (excess) and Triethylamine (Et

N) at 0°C. Stir 1 hour. Isolate -

Step 3 (Reduction): Suspend LiAlH

(2.0 eq) in dry THF under Argon. Add the amide solution dropwise at 0°C. Reflux for 4 hours.-

Safety Critical: Quench LiAlH

carefully using the Fieser method (Water, 15% NaOH, Water).

-

Comparative Analysis

| Feature | Reductive Amination (Route A) | Nucleophilic Substitution (Route B) | Amide Reduction (Route C) |

| Atom Economy | High | Medium (Halide waste) | Low (Multi-step) |

| Step Count | 1 (or 2 sequential) | 1 | 3 |

| Selectivity | Excellent (Mono-alkylation) | Poor (Risk of Di-alkylation) | Excellent |

| Reagent Cost | Low (Aldehyde + NaBH4) | Medium (Halide precursor) | Medium (LiAlH4 is costly) |

| Scalability | High | Moderate (Exotherm/Toxicity) | Moderate (LiAlH4 handling) |

| Primary Use | General Synthesis | If Halide is on-hand | If Aldehyde is unstable |

Analytical Data (Expected)

For validation, the synthesized Ethyl(quinolin-2-ylmethyl)amine should exhibit the following NMR characteristics:

-

1H NMR (CDCl

, 400 MHz):- 8.1–7.5 ppm (m, 6H, Quinoline Ar-H)

-

4.15 ppm (s, 2H, Ar-CH

-

2.75 ppm (q, 2H, NH-CH

-

1.15 ppm (t, 3H, NH-CH

- ~1.8 ppm (br s, 1H, NH , exchangeable)

References

-

Reductive Amination General Strategies: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[4] Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996, 61(11), 3849-3862. [Link]

-

Quinoline Synthesis & Functionalization: Muscia, G. C., et al. "Synthesis and antimicrobial activity of novel substituted ethyl 2-(quinolin-4-yl)propanoates." Molecules, 2013.[5] (Contextual reference for quinoline reactivity). [Link]

-

Nucleophilic Substitution on Heterocycles: Jaware, J., et al. "Synthesis of Novel N-{[2-(morpholin-4-yl)-quinoline-3-yl]methyl}..." International Journal of Pharmacy and Pharmaceutical Research, 2016. (Demonstrates amine alkylation on quinoline-methyl halides). [Link]

-

Amide Reduction Protocols: Seyden-Penne, J. Reductions by the Alumino- and Borohydrides in Organic Synthesis. Wiley-VCH, 1997. (Authoritative text on LiAlH4 reductions). [Link]

-

Safety & Handling of Quinoline Derivatives: National Center for Biotechnology Information. "PubChem Compound Summary for CID 7048, Quinoline-2-carbaldehyde." [Link]

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. WO2001097784A1 - Process for producing phospholipid-containing drugs - Google Patents [patents.google.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 5. gctlc.org [gctlc.org]

Methodological & Application

Procedure for reductive amination using quinoline-2-carboxaldehyde and ethylamine

Application Note: Selective Reductive Amination of Quinoline-2-carboxaldehyde with Ethylamine

Abstract & Scope

This technical guide details the synthesis of N-(quinolin-2-ylmethyl)ethanamine via the reductive amination of quinoline-2-carboxaldehyde. The protocol prioritizes the use of Sodium Triacetoxyborohydride (STAB) due to its superior selectivity for imines over aldehydes, minimizing the formation of alcohol side products. An alternative two-step protocol using Sodium Borohydride (

Reaction Strategy & Mechanistic Insight

The reductive amination of quinoline-2-carboxaldehyde poses two specific challenges:

-

Aldehyde Reactivity: The electron-deficient quinoline ring makes the C-2 aldehyde highly electrophilic, increasing the risk of direct reduction to the alcohol (quinolin-2-ylmethanol) if a non-selective reducing agent is used.

-

Amine Volatility: Ethylamine (boiling point 16.6 °C) is difficult to handle stoichiometrically as a free base. This protocol utilizes Ethylamine Hydrochloride with an auxiliary base (

) to ensure precise equivalence and reproducibility.

Why Sodium Triacetoxyborohydride (STAB)?

STAB (

Reaction Mechanism (DOT Visualization)

Figure 1: Mechanistic pathway showing the condensation of aldehyde and amine to the imine, followed by selective hydride transfer.

Materials & Reagents

| Reagent | MW ( g/mol ) | Equiv.[1][2][3] | Role | Grade/Notes |

| Quinoline-2-carboxaldehyde | 157.17 | 1.0 | Substrate | >97% purity |

| Ethylamine Hydrochloride | 81.54 | 1.2 | Amine Source | Hygroscopic; store in desiccator |

| Triethylamine ( | 101.19 | 1.2 | Auxiliary Base | Distilled or Reagent Grade |

| Sodium Triacetoxyborohydride | 211.94 | 1.4 | Reducing Agent | Moisture sensitive |

| 1,2-Dichloroethane (DCE) | 98.96 | Solvent | Reaction Medium | Anhydrous preferred |

| Acetic Acid (AcOH) | 60.05 | 1.0 | Catalyst | Glacial |

Protocol A: The STAB Method (Gold Standard)

Recommended for highest yield and operational simplicity.

Experimental Workflow

Figure 2: Step-by-step workflow for the one-pot reductive amination using STAB.

Step-by-Step Procedure:

-

Preparation: In a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve Quinoline-2-carboxaldehyde (1.57 g, 10.0 mmol) in 1,2-Dichloroethane (DCE) (30 mL).

-

Amine Activation: Add Ethylamine Hydrochloride (0.98 g, 12.0 mmol) to the flask. The salt will likely not dissolve completely.

-

Free Basing: Add Triethylamine (1.67 mL, 12.0 mmol) dropwise. Stir for 10–15 minutes. The mixture may become cloudy as triethylamine hydrochloride precipitates.

-

Acidification (Critical): Add Glacial Acetic Acid (0.6 mL, 10.0 mmol). Note: STAB works best at slightly acidic pH (~5-6) to facilitate iminium ion formation.

-

Reduction: Cool the mixture slightly (0 °C) in an ice bath (optional, but recommended to control exotherm), then add Sodium Triacetoxyborohydride (STAB) (2.97 g, 14.0 mmol) in one portion. Remove the ice bath and allow to warm to Room Temperature (RT).

-

Reaction: Stir at RT under nitrogen atmosphere. Monitor via TLC (Eluent: 5% MeOH in DCM).

-

Observation: The aldehyde spot (

) should disappear; the amine product ( -

Time: Typically 4–6 hours.

-

-

Workup:

-

Purification: If necessary, purify via flash column chromatography (Silica gel; gradient 0-10% MeOH in DCM with 1%

).

Protocol B: The Method (Alternative)

Recommended for labs lacking STAB or for cost reduction.

-

Imine Formation: Dissolve Quinoline-2-carboxaldehyde (10 mmol) and Ethylamine (2.0 M in MeOH, 6 mL, 12 mmol) in anhydrous Methanol (20 mL).

-

Dehydration: Add anhydrous

(2 g) to the flask to absorb water and drive the equilibrium. Stir at RT for 3 hours. -

Filtration: Filter off the

quickly to remove water. -

Reduction: Cool the filtrate to 0 °C. Add Sodium Borohydride (

) (0.38 g, 10.0 mmol) portion-wise (Caution: Gas evolution). -

Completion: Stir for 1 hour, then quench with water and extract as per Protocol A.

Characterization & Expected Data

Product: N-(quinolin-2-ylmethyl)ethanamine Appearance: Yellowish oil or low-melting solid.

| Technique | Expected Signal / Data | Interpretation |

| 1H NMR (400 MHz, | Quinoline aromatic protons | |

| Benzylic | ||

| Ethyl group | ||

| Ethyl group | ||

| MS (ESI) | Calculated MW: 186.25 |

Troubleshooting & Optimization

-

Issue: Dialkylation (Tertiary Amine Formation)

-

Cause: The product secondary amine reacts with another equivalent of aldehyde.

-

Solution: Ensure the amine is in excess (1.2–1.5 eq). Use the STAB method (Protocol A), as it is faster at reducing the initial imine than the secondary imine formation.

-

-

Issue: Unreacted Aldehyde

-

Cause: Wet solvent or old STAB reagent.

-

Solution: STAB decomposes in moist air. Use a fresh bottle or increase equivalents to 2.0. Ensure molecular sieves are used in the solvent if high humidity is present.

-

-

Issue: Product trapped in aqueous layer

-

Cause: The secondary amine can form a salt if the pH is not basic enough during extraction.

-

Solution: Ensure the aqueous layer pH is >10 before extraction.

-

References

-

Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[6][7][8] The Journal of Organic Chemistry, 61(11), 3849-3862.[7][8]

-

Gribble, G. W. (1998). "Sodium Borohydride in Carboxylic Acid Media: A Phenomenal Reduction System." Chemical Society Reviews, 27, 395-404.

-

BenchChem (2025). "A Head-to-Head Battle of Hydrides: STAB vs. Sodium Borohydride for Reductive Amination."

Sources

- 1. prepchem.com [prepchem.com]

- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Preparation of Free Base Ethyl(quinolin-2-ylmethyl)amine from Dihydrochloride Salt

Abstract & Scope

This application note details the protocol for converting Ethyl(quinolin-2-ylmethyl)amine dihydrochloride (CAS: 680591-03-1) into its free base form. This transformation is a critical precursor step for subsequent nucleophilic substitutions, reductive aminations, or ligand complexations where the presence of hydrochloride counterions would inhibit reactivity or alter stoichiometry.

Unlike simple primary amines, this compound contains two distinct basic centers with widely divergent pKa values. This guide addresses the specific pH requirements to ensure complete deprotonation of both the quinoline ring and the secondary amine, ensuring high yield and purity.

Chemical Theory & Mechanistic Rationale

Structural Analysis & pKa Logic

The starting material is a dihydrochloride salt (

| Functional Group | Approx. pKa (Conjugate Acid) | Structural Note |

| Quinoline Nitrogen | ~4.9 | Aromatic heterocycle; weakly basic due to |

| Secondary Amine | ~10.5 - 11.0 | Aliphatic amine; highly basic. |

Critical Insight: Common mild bases like Sodium Bicarbonate (

-

Required Reagent: Strong base (NaOH or KOH) to achieve pH > 12.

Partition Coefficient Strategy

The dihydrochloride salt is highly water-soluble and insoluble in non-polar organic solvents. The free base is lipophilic.

-

Reaction:

-

Solvent Choice: Dichloromethane (DCM) is the preferred solvent. Quinoline derivatives exhibit high solubility in chlorinated solvents, and DCM forms a distinct bottom layer, facilitating easy separation from the aqueous phase.

Materials & Equipment

Reagents

-

Starting Material: Ethyl(quinolin-2-ylmethyl)amine dihydrochloride.

-

Base: 2M Sodium Hydroxide (NaOH) solution (Freshly prepared).

-

Solvent: Dichloromethane (DCM), HPLC Grade.

-

Drying Agent: Anhydrous Sodium Sulfate (

) or Magnesium Sulfate ( -

Water: Deionized or Milli-Q water.

Equipment

-

Separatory funnel (Borosilicate glass, PTFE stopcock).

-

Rotary Evaporator with water bath (< 40°C).

-

pH Indicator strips (Range 0-14) or calibrated pH meter.

-

Erlenmeyer flasks.

Experimental Protocol

Step 1: Dissolution[1][2][3]

-

Weigh the dihydrochloride salt into an Erlenmeyer flask.

-

Add minimum deionized water (approx. 10 mL per gram of salt) to dissolve the solid completely.

-

Note: If dissolution is slow, mild sonication is permitted. Avoid heating above 30°C to prevent degradation.

-

Step 2: Neutralization (The Critical Step)

-

Place the flask in an ice-water bath (0-5°C). Neutralization is exothermic.

-

Add 2M NaOH dropwise with stirring.

-

Monitor pH: Continue addition until the pH reaches 12-14 .

-

Observation: The solution will likely turn cloudy or an oil will separate as the free base "crashes out" of the aqueous phase.

-

Step 3: Biphasic Extraction

-

Transfer the basic aqueous mixture to a separatory funnel.[1][2]

-

Add DCM (volume equal to the aqueous phase).

-

Agitation: Shake vigorously for 1-2 minutes, venting the stopcock frequently to release pressure.

-

Separation: Allow layers to settle completely.

-

Bottom Layer: Organic (DCM) containing the Product.

-

Top Layer: Aqueous (Waste) containing NaCl and excess NaOH.

-

-

Collect the bottom organic layer.

-

Re-extraction: Extract the aqueous layer two more times with fresh DCM to maximize yield. Combine all organic extracts.

Step 4: Washing & Drying

-

(Optional) Wash the combined organic phase once with Brine (Saturated NaCl) to remove trapped water.

-

Transfer organic phase to a clean flask.

-

Add Anhydrous

(approx. 2-5g per 100mL). Swirl and let stand for 10-15 minutes until the solution is clear and the drying agent flows freely. -

Filter off the solid drying agent.[3]

Step 5: Isolation

-

Final Product: The free base typically presents as a pale yellow to amber oil.

-

Storage: Store under Nitrogen/Argon at 4°C. Secondary amines can absorb

from air to form carbamates over time.

-

Workflow Visualization

Figure 1: Process flow for the conversion of Ethyl(quinolin-2-ylmethyl)amine dihydrochloride to free base.

Quality Control & Validation

After isolation, the success of the desalting process must be verified.

| Method | Expected Observation (Free Base vs. Salt) |

| Solubility Check | Free Base: Soluble in DCM, insoluble in water.Salt: Soluble in water, insoluble in DCM.[6][7] |

| Chemical Shift: The | |

| Silver Nitrate Test | Dissolve a small aliquot in water/methanol and add |

Troubleshooting

-

Emulsion Formation: If the DCM/Water interface does not separate cleanly, add more Brine (sat. NaCl) to the aqueous layer to increase ionic strength, or filter the mixture through a pad of Celite.

-

Low Yield: Ensure the pH was strictly >12. If the pH was only ~9, the secondary amine may still be protonated and lost in the aqueous wash.

-

Color Change: Quinolines can be light-sensitive, turning dark brown upon oxidation. Perform the evaporation away from direct sunlight and store in amber vials.

References

-

Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.).[4][8] Longman Scientific & Technical. (Standard reference for amine extraction protocols).

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for Quinoline. (Source for pKa values of the quinoline ring).

-

Alfa Chemistry. (2023). pKa Values of Amines and Cyclic Organic Nitrogen Compounds. (Source for comparative pKa values of secondary amines).

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Source for theoretical basis of acid-base extraction).

Sources

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. echemi.com [echemi.com]

- 3. researchgate.net [researchgate.net]

- 4. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 5. US20200392074A1 - Method for preparing an amine hydrochloride suspension - Google Patents [patents.google.com]

- 6. Quinoline - Wikipedia [en.wikipedia.org]

- 7. US2634293A - Process of preparing a monobasic salt of a secondary amine - Google Patents [patents.google.com]

- 8. ia601306.us.archive.org [ia601306.us.archive.org]

Application Note: Standard Operating Procedure for Handling Hygroscopic Quinoline Salts

Abstract & Scope

Quinoline derivatives (e.g., chloroquine, primaquine, and novel kinase inhibitors) are essential pharmacophores in drug discovery. While the free base forms are often lipophilic and stable, their salt forms (hydrochloride, mesylate, phosphate) are preferred for solubility but introduce significant hygroscopicity .[1]

This Application Note defines the Standard Operating Procedure (SOP) for handling these salts. Unlike generic hygroscopic guidelines, this protocol addresses the specific risks of quinoline salts: deliquescence (dissolving in absorbed moisture) and acid-induced hydrolysis (where the acidic salt solution degrades sensitive side chains).

Target Audience: Medicinal Chemists, Analytical Scientists, and Formulation Engineers.

Material Characterization: Defining the Risk

Before handling, you must quantify the hygroscopicity. "Hygroscopic" is not a binary trait; it is a function of Relative Humidity (RH).

The Critical Relative Humidity (CRH)

The CRH is the inflection point where the salt actively strips moisture from the air to form a saturated solution.

-

Below CRH: The salt remains solid (surface adsorption only).

-

Above CRH: The salt undergoes deliquescence (bulk absorption).

Actionable Insight: If your lab humidity is 50% RH and your salt's CRH is 40%, you cannot weigh it on an open bench.

Analytical Validation Methods

| Method | Purpose | Key Output |

| DVS (Dynamic Vapor Sorption) | The "Gold Standard." Measures mass change vs. RH cycles.[2][3] | Sorption Isotherm: Identifies the exact CRH and hysteresis loops. |

| TGA (Thermogravimetric Analysis) | Heating sample to measure mass loss. | Distinguishes surface water (loss <100°C) from solvates/hydrates (stepwise loss >100°C). |

| KF (Karl Fischer Titration) | Chemical determination of water content. | Absolute water content (%). Use Coulometric KF for samples with <1% water. |

Operational Workflow (Visualized)

The following diagram outlines the critical decision pathways for handling these salts to prevent data corruption.

Figure 1: Critical path for handling hygroscopic quinoline salts. Note the feedback loop at QC; never proceed to storage without validating dryness.

Protocol A: Synthesis & Isolation

Objective: Minimize water inclusion during the crystallization phase.

-

Solvent Selection: Avoid alcohols if possible, as they often form solvates with quinoline salts. Preferred antisolvents are anhydrous Ethyl Acetate or Diethyl Ether.

-

Schlenk Filtration:

-

Do not use a standard Buchner funnel open to air.

-

Use a fritted Schlenk funnel under a positive pressure of Nitrogen or Argon.

-

Why: Rapid air flow through a filter cake acts as a humidifier, forcing moist air into the crystal lattice.

-

-

Wash: Wash with a low-boiling, anhydrous solvent (e.g., Pentane) to displace high-boiling mother liquor.

Protocol B: Drying (The Vacuum Oven)

Objective: Remove surface water without melting the salt or inducing chemical degradation.

Equipment: Vacuum oven with a trap (cold finger) and bleed valve.

-

Temperature Setting: Set to 35°C – 40°C .

-

Warning: Many quinoline salts have lower melting points than their free bases. High heat (>60°C) combined with moisture can cause the salt to melt/fuse into a glass (glass transition), trapping water inside.

-

-

Vacuum Application:

-

Apply vacuum gradually to prevent "bumping" of residual solvent.

-

Target pressure: < 10 mbar (approx 7.5 Torr) .

-

-

Duration: Minimum 12 hours.

-

The "Backfill" (Critical Step):

-

NEVER vent the hot oven with ambient laboratory air.

-

Backfill the oven with Dry Nitrogen or Argon via the bleed valve before opening the door.

-

Cap the vials immediately upon removal.

-

Protocol C: The "Subtractive Weighing" Technique

Objective: Accurate mass transfer without exposing the bulk supply to humidity. Context: Standard weighing (adding powder to a boat on the balance) is forbidden for deliquescent salts. The mass increases in real-time as you watch the digits, leading to stoichiometry errors.

Step-by-Step Procedure:

-

Preparation:

-

Equip the analytical balance with an anti-static gun (Zero-Stat). Dry salts generate significant static charge, causing powder to "jump."

-

Work quickly. If possible, place the balance inside a humidity-controlled enclosure or glove bag.[1]

-

-

The Weighing Bottle:

-

Place the entire supply of dry salt into a glass weighing bottle with a ground-glass stopper.

-

Take this closed bottle to the balance.

-

-

Weighing by Difference (Subtractive):

-

Step 2: Place the closed weighing bottle (with salt) on the pan. Record Mass A.

-

Step 3: Remove the bottle, open it, and transfer an estimated amount of salt into your reaction vessel.

-

Step 4: Close the bottle immediately and place it back on the balance. Record Mass B.

-

Calculation: Mass Transferred = (Mass A) - (Mass B).

-

Validation:

-

This method ensures the bulk salt inside the bottle is never exposed to the balance environment for more than a few seconds, and the "weight gain" from moisture happens after the transfer, not affecting the recorded mass difference.

-

Protocol D: Storage Strategy

Objective: Prevent long-term hydrolysis and deliquescence.

| Storage Tier | Condition | Recommended For |

| Tier 1 (Best) | Glove Box (N2/Ar atmosphere, <5 ppm H2O) | Long-term reference standards; highly deliquescent mesylates. |

| Tier 2 (Standard) | Vacuum Desiccator over P₂O₅ (Phosphorus Pentoxide) | Working stocks. P₂O₅ is superior to Silica Gel for chemical drying. |

| Tier 3 (Acceptable) | Taped vial in fridge with Silica Gel sachet | Short-term storage (<1 week). Allow to warm to RT before opening. |

The "Cold Trap" Danger: Never open a cold vial of hygroscopic salt in a warm room. Condensation will form instantly on the salt surface. Always equilibrate to room temperature (approx. 30 mins) inside a desiccator before opening.

Troubleshooting & Stability Logic

Scenario: The Salt has turned into a "Goo" or Oil.

-

Cause: Deliquescence (RH > CRH). The crystal lattice has collapsed.

-

Fix:

-

Dissolve the oil in anhydrous methanol.

-

Add a drying agent (e.g., anhydrous MgSO₄), stir, and filter.

-

Rotary evaporate to dryness.

-

Re-crystallize using the Protocol A methods.

-

Note: Check purity by LC-MS. Acidic aqueous environments often degrade quinoline side chains (e.g., deamination).

-

Scenario: Variable NMR Integration.

-

Cause: Water peak overlapping or proton exchange.

-

Fix:

-

Use an internal standard (e.g., TCNB) for quantitative NMR (qNMR).

-

Do not rely on the salt mass for molarity calculations if the water content is unknown.

-

References

-

United States Pharmacopeia (USP). General Chapter <1241> Water-Solid Interactions in Pharmaceutical Systems. USP-NF.

-

Newman, A. W., & Reutzel-Edens, S. M. (2020). Measuring the Critical Relative Humidity of Pharmaceutical Solids.[7][8] Pharmaceutical Research.[3]

-

Surface Measurement Systems. (n.d.).[2] Dynamic Vapor Sorption (DVS) Introduction and Theory.

-

FDA Guidance for Industry. (2001). Q1A(R2) Stability Testing of New Drug Substances and Products.

-

Mettler Toledo. (n.d.).[6] Proper Weighing with Analytical Balances: SOP and Best Practices.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Dynamic vapor sorption - Wikipedia [en.wikipedia.org]

- 3. DVS Systems | Dynamic Vapor Sorption | proUmid [proumid.com]

- 4. oewri.missouristate.edu [oewri.missouristate.edu]

- 5. utsc.utoronto.ca [utsc.utoronto.ca]

- 6. scribd.com [scribd.com]

- 7. researchgate.net [researchgate.net]

- 8. scispace.com [scispace.com]

Application Note & Protocol: A Systematic Approach to Solvent Selection for the Recrystallization of Ethyl(quinolin-2-ylmethyl)amine Dihydrochloride

Abstract

This guide provides a comprehensive, experience-driven framework for the rational selection of an optimal solvent system for the purification of Ethyl(quinolin-2-ylmethyl)amine Dihydrochloride (2HCl). As a polar, salt-form Active Pharmaceutical Ingredient (API) intermediate, its purification presents unique challenges that deviate from standard protocols for neutral organic molecules. We will move from theoretical physicochemical analysis to a systematic, small-scale experimental screening protocol, culminating in detailed methods for both single-solvent and anti-solvent recrystallization. The methodologies herein are designed to be self-validating, ensuring researchers can confidently develop a robust and scalable purification process.

Introduction: The Critical Role of Purification

Ethyl(quinolin-2-ylmethyl)amine is a heterocyclic amine derivative of quinoline, a scaffold of significant interest in medicinal chemistry and drug development due to the diverse biological activities exhibited by its analogues.[1][2] For its use in pharmaceutical applications, achieving high purity is non-negotiable. Recrystallization remains the most crucial and widely used technique for the final purification of solid APIs and their intermediates, capable of delivering purity in excess of 99% in a single, efficient step.[3][4][5]

The success of any recrystallization is fundamentally dependent on the choice of solvent.[6] An ideal solvent must exhibit differential solubility, dissolving the target compound sparingly at room temperature but completely at an elevated temperature.[7][8] The challenge with Ethyl(quinolin-2-ylmethyl)amine 2HCl lies in its structure: it is a dihydrochloride salt. The protonation of the two basic nitrogen centers dramatically increases its polarity compared to the parent free base, rendering it highly soluble in polar solvents and largely insoluble in non-polar organic media.[9] This application note outlines a logical workflow to navigate this solubility profile and identify the most effective recrystallization system.

Physicochemical Analysis & Theoretical Solvent Considerations

A rational approach to solvent selection begins with an analysis of the solute's molecular structure to predict its solubility based on the principle of "like dissolves like."[7]

-

Quinoline Core: A fused aromatic heterocyclic system, which is weakly basic.[1]

-

Ethylamine Sidechain: An aliphatic amine, also basic.

-

Dihydrochloride Salt Form: This is the dominant feature influencing polarity. The two protonated nitrogen atoms (N-1 of the quinoline ring and the sidechain nitrogen) form ionic hydrochloride salts. This transforms the molecule into a polar, ionic species.

This high polarity strongly suggests that polar protic solvents (e.g., water, methanol, ethanol), which can engage in hydrogen bonding and solvate the ions, will be effective at dissolving the compound. Conversely, non-polar aprotic solvents (e.g., hexanes, toluene) and even moderately polar aprotic solvents (e.g., diethyl ether, ethyl acetate) are expected to be poor solvents. These poor solvents are, therefore, excellent candidates for use as anti-solvents.[4]

Caption: Structural drivers of solubility for the target molecule.

Systematic Solvent Screening Protocol

The following protocol details a systematic, small-scale experimental approach to efficiently test a range of solvents and identify viable candidates for single-solvent or multi-solvent recrystallization.

3.1. Materials and Equipment

-

Crude Ethyl(quinolin-2-ylmethyl)amine 2HCl

-

Small vials or test tubes (1-2 mL capacity)

-

Graduated pipettes or syringes

-

Stirring rod or vortex mixer

-

Hot plate with stirring capability

-

Ice bath

3.2. Candidate Solvent Selection A panel of solvents with varying polarities and boiling points should be tested. The boiling point should ideally be below 100°C to facilitate easy removal during drying.[10]

| Solvent Class | Candidate Solvent | Boiling Point (°C) | Rationale |

| Polar Protic | Water | 100 | Excellent dissolving power for salts, but high boiling point. |

| Methanol | 65 | Strong solvent for polar compounds, lower boiling point. | |

| Ethanol (95%) | 78 | Common, effective solvent for amine salts.[11] | |

| Isopropanol | 82 | Less polar than ethanol, may offer better differential solubility. | |

| Polar Aprotic | Acetonitrile | 82 | May offer unique selectivity. |

| Acetone | 56 | Often used as a wash or anti-solvent. | |

| Less Polar / Anti-Solvents | Ethyl Acetate | 77 | Common anti-solvent for precipitating salts from alcohols.[12] |

| Diethyl Ether | 35 | Excellent anti-solvent, highly volatile. | |

| Toluene | 111 | Non-polar, unlikely to dissolve the salt. | |

| Heptane/Hexanes | ~98 / ~69 | Very non-polar, excellent anti-solvents. |

3.3. Experimental Workflow: Solubility Testing

This workflow is designed to maximize information from a minimal amount of material.

Caption: Decision workflow for systematic solvent screening.

3.4. Interpreting Screening Results

Tabulate the observations for clear comparison.

| Solvent | Solubility (Room Temp) | Solubility (Hot) | Outcome on Cooling | Assessment |

| Methanol | Soluble | Soluble | No Crystals | Good Solvent for anti-solvent system |

| Ethanol (95%) | Slightly Soluble | Soluble | Abundant Crystals | Potential Single-Solvent |

| Isopropanol | Sparingly Soluble | Soluble | Abundant Crystals | Excellent Single-Solvent Candidate |

| Water | Very Soluble | Very Soluble | No Crystals | Good solvent, but may require anti-solvent |

| Ethyl Acetate | Insoluble | Insoluble | N/A | Excellent Anti-Solvent |

| Heptane | Insoluble | Insoluble | N/A | Excellent Anti-Solvent |

Recrystallization Protocols

Based on the likely results from the screening, two primary protocols are presented.

4.1. Protocol A: Single-Solvent Recrystallization (Example: Isopropanol)

This method is preferred for its simplicity when a suitable single solvent is identified.

-

Dissolution: Place the crude Ethyl(quinolin-2-ylmethyl)amine 2HCl in an Erlenmeyer flask with a stir bar. Add the minimum amount of isopropanol needed to create a slurry.

-

Heating: Gently heat the mixture on a hot plate with stirring. Add isopropanol dropwise until all the solid just dissolves. Expert Tip: Avoid adding a large excess of solvent, as this will significantly reduce your final yield.[13]

-

Hot Filtration (Optional): If insoluble impurities are visible in the hot solution, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

-

Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[6] Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal precipitation.

-

Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected crystals with a small amount of cold isopropanol to remove any residual soluble impurities.[14]

-

Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

4.2. Protocol B: Anti-Solvent Recrystallization (Example: Methanol/Ethyl Acetate)

This technique is powerful when the compound is too soluble in all candidate solvents at room temperature.[3][4]

-

Dissolution: At room temperature, dissolve the crude compound in the minimum amount of the "good" solvent (methanol) required for complete dissolution.

-

Anti-Solvent Addition: With vigorous stirring, add the "anti-solvent" (ethyl acetate) dropwise until the solution becomes persistently cloudy (turbid). This indicates the point of supersaturation.

-

Re-homogenization: Gently warm the mixture until the solution becomes clear again. If it does not become clear, add a drop or two of methanol until it does.

-

Crystallization: Remove the flask from the heat, cover it, and allow for slow cooling to room temperature, followed by cooling in an ice bath, as described in Protocol A.

-

Collection, Washing, and Drying: Follow steps 5-7 from Protocol A, using a small amount of the anti-solvent (cold ethyl acetate) or a cold mixture of the solvent system for the wash.

Troubleshooting & Field-Proven Insights

-

"Oiling Out": If the compound comes out of solution as a liquid instead of a solid, it means the solution was too saturated or the boiling point of the solvent is higher than the melting point of the solute.[10] To resolve this, add more solvent to the hot mixture and allow it to cool more slowly.

-

Failure to Crystallize: If no crystals form upon cooling, the solution may be too dilute. Try boiling off some of the solvent to increase the concentration. Alternatively, induce crystallization by scratching the inside of the flask with a glass rod at the solvent line or by adding a single "seed" crystal of the pure compound.[4]

-

Poor Yield: This is often caused by using too much solvent during the dissolution step, cooling the solution too rapidly, or not cooling it for a sufficient amount of time.[13]

Conclusion

The purification of Ethyl(quinolin-2-ylmethyl)amine Dihydrochloride via recrystallization is highly achievable with a systematic and logical approach. By understanding the physicochemical properties imparted by its dihydrochloride salt structure, one can intelligently select a panel of candidate solvents. The small-scale experimental screening workflow detailed here provides a rapid and material-efficient path to identifying an optimal single-solvent or anti-solvent system. The provided protocols serve as a robust starting point for developing a scalable, reliable purification process essential for advancing drug development programs.

References

-

IJFMR. (2025, November 15). Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. Retrieved February 22, 2026, from [Link]

-

Solubility of Things. (n.d.). 2-(2-quinolyl)quinoline. Retrieved February 22, 2026, from [Link]

-

PraxiLabs. (2022, November 7). Recrystallization Definition, Principle & Purpose. Retrieved February 22, 2026, from [Link]

-

Quora. (2018, November 13). How to choose a solvent for crystallization of an organic compound. Retrieved February 22, 2026, from [Link]

-

Chemistry LibreTexts. (2022, April 7). 3.3C: Determining Which Solvent to Use. Retrieved February 22, 2026, from [Link]

-

Pharma Focus Asia. (n.d.). Pharmaceutical Crystallisation| Solution Crystallization. Retrieved February 22, 2026, from [Link]

-

Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation student sheet. Retrieved February 22, 2026, from [Link]

-

SciSpace. (n.d.). Recrystallization of Active Pharmaceutical Ingredients. Retrieved February 22, 2026, from [Link]

-

University of Geneva. (n.d.). Guide for crystallization. Retrieved February 22, 2026, from [Link]

-

ResearchGate. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation? Retrieved February 22, 2026, from [Link]

-

Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved February 22, 2026, from [Link]

-

Scribd. (n.d.). Solvent Selection for Crystallization. Retrieved February 22, 2026, from [Link]

-

Royal Society of Chemistry. (2022, June 24). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. Retrieved February 22, 2026, from [Link]

-

Vedantu. (n.d.). Quinoline: Structure, Properties & Uses Explained. Retrieved February 22, 2026, from [Link]

-

University of California, Irvine. (n.d.). Recrystallization-1.pdf. Retrieved February 22, 2026, from [Link]

-

Organic Syntheses. (n.d.). Methylamine Hydrochloride. Retrieved February 22, 2026, from [Link]

-

Reddit. (2024, January 13). What's the best solvent to remove these crystals and recrystallize it? Retrieved February 22, 2026, from [Link]

-

ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved February 22, 2026, from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved February 22, 2026, from [Link]

-

MDPI. (2013, March 13). Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates. Retrieved February 22, 2026, from [Link]

Sources

- 1. ijfmr.com [ijfmr.com]

- 2. Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pharmafocusasia.com [pharmafocusasia.com]

- 4. scispace.com [scispace.com]

- 5. mt.com [mt.com]

- 6. edu.rsc.org [edu.rsc.org]

- 7. quora.com [quora.com]

- 8. scribd.com [scribd.com]

- 9. Reagents & Solvents [chem.rochester.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. reddit.com [reddit.com]

- 13. web.mnstate.edu [web.mnstate.edu]

- 14. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Troubleshooting solubility issues of quinoline dihydrochloride salts in DMSO

Welcome to the technical support center for handling quinoline dihydrochloride salts. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges with the solubility of these compounds in Dimethyl Sulfoxide (DMSO). We will explore the underlying chemical principles governing these issues and provide practical, field-tested solutions in a direct question-and-answer format.

Section 1: Foundational Understanding

Q1: I'm having trouble dissolving my quinoline dihydrochloride salt in DMSO. Why is this happening? I thought polar salts dissolve in polar solvents.

A1: This is a very common and logical question. While the "like dissolves like" principle is a useful starting point, several factors can complicate the dissolution of quinoline dihydrochloride in DMSO.

-

High Crystal Lattice Energy: The primary obstacle is often the compound's crystal lattice energy.[1] A dihydrochloride salt of a quinoline derivative is a highly ordered, crystalline solid. The strong ionic interactions between the positively charged, protonated quinoline molecule and the two negatively charged chloride ions create a very stable crystal structure. Before the compound can dissolve, the solvent molecules must provide enough energy to break apart this lattice.

-

The Nature of DMSO: DMSO is a potent polar aprotic solvent, meaning it has a large dipole moment but lacks acidic protons for hydrogen bonding.[2] Its negatively polarized oxygen atom is excellent at solvating cations (like the protonated quinoline), but the positively charged sulfur atom is sterically hindered, making it less efficient at solvating anions (the chloride ions).[3]

-

Kinetics vs. Thermodynamics: Solubility is a thermodynamic property, but the rate at which a compound dissolves (kinetics) can be very slow. Your compound may be thermodynamically soluble at the target concentration, but it may not dissolve readily at room temperature without additional energy input.[4]

-

Aromatic Heterocycle Properties: Aromatic heterocyclic compounds, especially those with multiple heteroatoms like quinoline, are frequently overrepresented among molecules with poor DMSO solubility.[5] This can be due to strong π-π stacking interactions in the crystal lattice, which require significant energy to overcome.

Below is a diagram illustrating the key interactions that must be overcome for dissolution to occur.

Caption: Energy barriers in the dissolution of quinoline dihydrochloride.

Section 2: Troubleshooting Common Solubility Issues

This section provides a systematic approach to resolving solubility problems. Follow the workflow to diagnose and solve the issue you are facing.

Caption: A troubleshooting workflow for solubility issues.

Q2: Does the quality of my DMSO matter?

A2: Absolutely. The quality and handling of your DMSO are critical.

-

Purity: Always use high-purity, anhydrous, or molecular sieve-dried DMSO, preferably from a freshly opened bottle.[6]

-

Hygroscopicity: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere. Water contamination can significantly reduce DMSO's ability to solvate some organic compounds, leading to lower solubility or precipitation.[7] Even small amounts of water can be problematic.[8]

-

Storage: Store DMSO in tightly sealed containers, preferably under an inert gas like argon or nitrogen, and at room temperature in a desiccator. Do not store stock DMSO at 4°C, as its freezing point is relatively high (18.5°C or 65.3°F), and freeze-thaw cycles can introduce moisture and cause solutes to precipitate.[9]

Q3: The compound still won't dissolve at room temperature. What are the next steps?

A3: Gentle application of energy is the most common and effective next step to overcome the kinetic barrier to dissolution.

-

Vortexing: Vigorous vortexing for several minutes can help break up solid aggregates and increase the surface area available for solvation.

-

Warming: Gently warm the solution in a water bath set to 37-50°C.[10][11] The increased kinetic energy helps solvent molecules penetrate the crystal lattice.[12] Avoid excessive heat, as some quinoline derivatives can be unstable in DMSO at high temperatures.[2][13]

-

Sonication: Use a bath sonicator for 10-30 minutes.[10][14] The cavitation bubbles generated by ultrasound provide mechanical energy that effectively breaks apart solid particles and enhances dissolution.

Often, a combination of these methods (e.g., warming followed by vortexing) is most effective.[11]

Q4: My solution is cloudy or has particulates, even after heating. What does this mean?

A4: This suggests your solution is supersaturated or has reached its thermodynamic solubility limit at that temperature.

-

Supersaturation: You may be attempting to create a concentration that is too high. The best course of action is to reduce the concentration by adding more solvent.

-

Determine Maximum Solubility: It is recommended to start with a lower concentration and gradually increase it to find the practical solubility limit for your specific compound batch.

| Issue | Possible Cause | Recommended Action |

| Powder won't dissolve | High crystal lattice energy, insufficient kinetic energy. | Vortex, gently warm (37-50°C), sonicate.[10][11] |

| Solution is cloudy/hazy | Supersaturation, water contamination in DMSO. | Use fresh, anhydrous DMSO. Reduce concentration. |

| Precipitate forms on standing | Solution was supersaturated, temperature fluctuations. | Store at a constant room temperature. Prepare a lower concentration. |

| Precipitate forms on freeze-thaw | DMSO freezing forces solute out of solution. | Store at room temperature or prepare fresh. Aliquot to avoid freeze-thaw cycles.[15] |

Q5: My compound dissolves initially but then crashes out of solution or changes color over time. What's happening?

A5: This could indicate a chemical stability issue. While DMSO is a stable solvent, it is not completely inert.

-

Compound Degradation: Some quinoline derivatives, particularly those with halogen substituents, can be unstable in DMSO and undergo hydrolysis or other reactions, leading to the formation of less soluble degradation products.[13][16] Some compounds can also react with residual water or dissolved oxygen in the DMSO.[4]

-

Acid-Catalyzed Decomposition of DMSO: Strong acids can catalyze the decomposition of DMSO, especially with heating.[2][4] While a dihydrochloride salt is not a free acid, this possibility should be considered if the compound itself is highly acidic.

If you suspect instability, it is best to prepare fresh solutions for each experiment and avoid long-term storage.

Section 3: Experimental Protocols & Advanced Solutions

Protocol 1: Preparation of a 10 mM Quinoline Dihydrochloride Stock Solution in DMSO

This protocol provides a standardized method for solubilizing a quinoline dihydrochloride salt.

Materials:

-

Quinoline dihydrochloride salt powder

-

Anhydrous/molecular sieve-dried DMSO (cell culture grade)[6]

-

Sterile, amber glass vial or clear vial wrapped in aluminum foil[14]

-

Calibrated analytical balance

-

Vortex mixer

-

Water bath or sonicator

Methodology:

-

Preparation: Perform all steps in a chemical fume hood and wear appropriate Personal Protective Equipment (PPE).

-

Calculation: Calculate the mass of the quinoline dihydrochloride salt required to make your desired volume and concentration (e.g., for 1 mL of a 10 mM stock of a compound with MW = 300 g/mol , you would need 3.0 mg).

-

Weighing: Carefully weigh the calculated amount of powder and transfer it to the sterile glass vial.

-

Solvent Addition: Add the required volume of anhydrous DMSO to the vial.

-

Initial Dissolution: Tightly cap the vial and vortex vigorously for 2-3 minutes. Visually inspect for any remaining solid material.

-

Energy Application (If Needed): If solid remains, place the vial in a 37°C water bath for 10-15 minutes, vortexing intermittently every 5 minutes.[10] Alternatively, place the vial in a bath sonicator for 10-15 minutes.[14]

-

Final Inspection: The final solution should be completely clear and free of any particulates. If particulates remain, consider that you may have exceeded the solubility limit and either add more DMSO to lower the concentration or filter the solution through a 0.22 µm DMSO-compatible syringe filter, noting that the final concentration will be lower than intended.

-

Storage: Aliquot the stock solution into single-use volumes in sterile polypropylene tubes and store in a desiccator at room temperature for short-term use (up to 1 month).[15] For longer-term storage, consult stability data for your specific compound, but storage at -80°C is a common practice, though it risks precipitation upon thawing.[15] Always avoid repeated freeze-thaw cycles. [15]

Q6: I've tried everything and the salt is still not soluble enough in 100% DMSO. Are there any other options?

A6: Yes, if pure DMSO fails, you can explore alternative strategies, but these must be carefully validated for compatibility with your downstream assays.

-

Co-solvents: While DMSO is a powerful solvent, sometimes a mixture can be more effective. Adding a small amount of a polar protic solvent like methanol might help in specific cases, but this can also decrease solubility for other compounds and is highly empirical. A less common but potential strategy involves using co-solvents like N-Methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF).[17]

-

pH Modification (Use with Extreme Caution): For hydrochloride salts, adding a tiny amount of a weak organic base (like triethylamine, TEA) can neutralize the hydrochloride, converting the salt to the free base in situ.[17] The free base is often much less polar and more soluble in organic solvents.[12] However, this fundamentally changes the chemical nature of your compound in solution and can have significant, unintended consequences in biological assays. This approach should only be used if the free base is the desired active species and the added base does not interfere with the experiment.

-

Alternative Salt Forms: If you have the option, consider synthesizing or acquiring a different salt form of the quinoline derivative. The choice of counter-ion can have a dramatic impact on a compound's physical properties, including solubility.[18]

Section 4: Frequently Asked Questions (FAQs)

Q: Why can't I just use water to dissolve a hydrochloride salt? A: While many hydrochloride salts are water-soluble, the large, hydrophobic quinoline core often makes the molecule poorly soluble in aqueous solutions, even as a salt. DMSO is used because it can effectively solvate the bulky organic part of the molecule.[2]

Q: My DMSO stock solution precipitates when I add it to my aqueous cell culture media. How do I prevent this? A: This is a very common problem and occurs because the compound, while soluble in DMSO, is not soluble in the final aqueous buffer.[19] To mitigate this:

-

Keep the final DMSO concentration in your media as low as possible (typically <0.5%, with <0.1% being ideal).[10][20]

-